Fensulfothion analytical standard is essential for regulatory labs requiring accurate LC-MS/MS calibration. Substituting with generic organophosphates leads to misidentification of its unique sulfone/sulfide metabolites.
Fensulfothion is an organothiophosphate compound traditionally utilized as a contact and systemic nematicide and insecticide. Characterized by its high acute toxicity and its mechanism as an acetylcholinesterase (AChE) inhibitor, its general agricultural application has been widely restricted or phased out globally. Consequently, modern procurement of Fensulfothion is almost exclusively driven by the need for high-purity analytical reference materials. Environmental testing laboratories, food safety agencies, and toxicological research facilities procure this exact compound to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment, validate novel biosensors, and model complex microbial degradation pathways in soil matrices[1].
In both regulatory compliance and environmental fate modeling, substituting Fensulfothion with a generic organophosphate class representative (such as Fenamiphos or Parathion) is scientifically invalid. Fensulfothion undergoes a highly specific metabolic cascade—oxidizing to fensulfothion sulfone and reducing to fensulfothion sulfide—which generates persistent, highly toxic secondary metabolites not produced by other OPs. Furthermore, its unique binding affinity in aptamer assays and its distinct biological inefficacy against certain nematode species demonstrate that its physicochemical and toxicological behavior cannot be extrapolated from in-class analogs. Buyers must procure the exact parent compound to establish accurate matrix-matched calibration curves and trace precise degradation kinetics [1].
Organism-specific efficacy may shift: antibacterial ranking does not transfer to all nematode species.
Soil half-life differs from longer-persistent organophosphates (e.g., fonofos), altering application timing and carryover risk.
Regulatory and occupational exposure profiles are product-specific; generic substitution may overlook TLV‑TWA requirements.
In the development of high-throughput aptamer microarray fluorescent sensors utilizing thioflavin T (ThT) displacement, Fensulfothion demonstrates a highly specific binding affinity. It achieves a Limit of Detection (LOD) of 7.7 ng/mL, whereas the closely related organophosphate Parathion exhibits a significantly higher LOD of 12.0 ng/mL under identical assay conditions [1].
| Evidence Dimension | Limit of Detection (LOD) in Aptamer Microarray |
| Target Compound Data | 7.7 ng/mL |
| Comparator Or Baseline | Parathion (12.0 ng/mL) |
| Quantified Difference | 35.8% lower LOD for Fensulfothion |
| Conditions | Thioflavin T (ThT) displacement assay in binding buffer |
For researchers developing OP-specific biosensors, Fensulfothion's distinct aptamer binding affinity makes it a necessary standard for validating high-sensitivity multiplexed detection platforms.
While both are organophosphate nematicides, Fensulfothion and Fenamiphos exhibit drastically different efficacy profiles against specific nematode species. In controlled trials on iris bulbs, Fenamiphos applied at 6.7 to 13.4 kg ai/ha reduced Ditylenchus destructor infection rates from 31% to 0.6%. At the exact same application rates, Fensulfothion was completely ineffective at controlling the infection [1].
| Evidence Dimension | Reduction of Ditylenchus destructor infection |
| Target Compound Data | Ineffective (no significant reduction from 31% baseline) |
| Comparator Or Baseline | Fenamiphos (Reduced infection to 0.6%) |
| Quantified Difference | >30% absolute difference in infection control |
| Conditions | 6.7 to 13.4 kg ai/ha application on iris bulbs |
This stark divergence in biological activity dictates that toxicologists and agronomists cannot use Fensulfothion as a generic class representative when modeling OP efficacy on migratory endoparasites.
Fensulfothion exhibits a specific microbial degradation profile, with an aerobic half-life (DT50) of approximately 16 weeks in sandy loam. Unlike other OPs that primarily undergo direct hydrolysis, Fensulfothion undergoes a distinct metabolic cascade, converting up to 16% to fensulfothion sulfone aerobically, and up to 32% to fensulfothion sulfide under reducing conditions (e.g., 1% ethanol addition) [1].
| Evidence Dimension | Soil degradation pathway and half-life |
| Target Compound Data | DT50 ~16 weeks; 16% conversion to sulfone, 32% to sulfide |
| Comparator Or Baseline | Standard OP hydrolysis (direct cleavage to inactive phenols) |
| Quantified Difference | Unique generation of highly toxic sulfone/sulfide metabolites |
| Conditions | Mixed culture of soil microorganisms from sandy loam |
Environmental fate researchers must procure the exact Fensulfothion parent compound to accurately trace and quantify its specific, highly toxic sulfoxidation and reduction metabolites in soil matrices.
High-purity Fensulfothion standards are required to achieve the strict regulatory Limit of Quantitation (LOQ) of 0.01 mg/kg in complex food matrices. Validated LC-MS/MS methods utilizing triggered multiple reaction monitoring (tMRM) rely on the exact parent compound to establish matrix-matched calibration curves that can reliably distinguish it from its oxon and sulfone metabolites without false positives [1].
| Evidence Dimension | Limit of Quantitation (LOQ) |
| Target Compound Data | 0.01 mg/kg |
| Comparator Or Baseline | Regulatory Maximum Residue Limits (MRLs) |
| Quantified Difference | Meets or exceeds the 0.01 mg/kg threshold required by SANTE guidelines |
| Conditions | LC-MS/MS with QuEChERS extraction in food matrices |
Analytical laboratories must use the exact Fensulfothion standard to comply with global food safety monitoring programs and calibrate multi-residue screening panels.
Because Fensulfothion is heavily regulated and requires an LOQ of 0.01 mg/kg in multi-residue screens, procuring high-purity standards is essential for laboratories conducting LC-MS/MS and GC-MS/MS testing on agricultural imports. It ensures accurate matrix-matched calibration and prevents misidentification of its sulfone and oxon metabolites[1].
Fensulfothion is the required precursor for studies tracking the specific microbial degradation of organothiophosphates in soil. Its unique conversion into fensulfothion sulfone (aerobically) and fensulfothion sulfide (anaerobically) makes it an indispensable model compound for evaluating the persistence of toxic secondary metabolites in sandy loam and groundwater [2].
Given its distinct binding affinity and low LOD (7.7 ng/mL) compared to other OPs like Parathion, Fensulfothion is an ideal target compound for researchers developing and validating high-throughput, fluorescence-based aptamer microarrays and single-walled carbon nanotube (SWCNT) sensors for rapid pesticide detection[3].
In neurotoxicology, Fensulfothion is utilized to benchmark acetylcholinesterase (AChE) inhibition kinetics against other organophosphates and carbamates. Its specific biological activity profile—demonstrated by its inefficacy against certain nematodes compared to Fenamiphos—makes it a critical reference material for mapping species-specific OP resistance and receptor binding [4].
Acute Toxic;Environmental Hazard